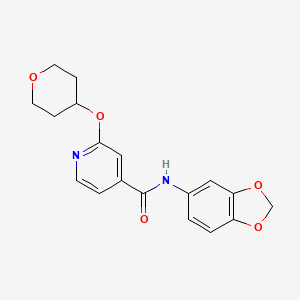

N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Description

"N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide" is a synthetic small-molecule compound characterized by a pyridine-4-carboxamide core substituted with a 2H-1,3-benzodioxole group (via an N-linkage) and an oxane (tetrahydropyran) ether moiety at the 2-position of the pyridine ring.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c21-18(20-13-1-2-15-16(10-13)24-11-23-15)12-3-6-19-17(9-12)25-14-4-7-22-8-5-14/h1-3,6,9-10,14H,4-5,7-8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEYLJZORLCIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

Synthesis of the Oxane Ring: The oxane ring can be synthesized via the reaction of diols with epoxides under acidic or basic conditions.

Coupling with Pyridine Carboxamide: The final step involves coupling the benzodioxole and oxane intermediates with a pyridine carboxamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new medications for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison below is based on general structural and methodological insights derived from crystallographic software described in the evidence. Specific data for the compound are absent, but analogous compounds can be contextualized using tools like SHELXL (for refinement) or ORTEP-3 (for visualization) .

Structural Analogues and Key Differences

Key Observations:

Substituent Flexibility : The oxane ether group in the target compound may confer improved solubility compared to methoxy analogues, as tetrahydropyran derivatives often exhibit enhanced hydrophilicity.

Benzodioxole vs. Benzene Rings : Benzodioxole-containing analogues (e.g., row 1 vs. row 2) typically show distinct electronic profiles due to the electron-rich dioxole ring, which could influence binding interactions in biological targets.

Refinement Challenges : The oxane ether’s conformational flexibility might complicate crystallographic refinement, necessitating advanced tools like SHELXL’s restraints for torsional angles .

Research Findings and Methodological Context

While the evidence lacks experimental data for the compound, it highlights methodologies relevant to its analysis:

- SHELXL : Critical for refining flexible moieties (e.g., oxane ether) via restraints and constraints, ensuring accurate bond-length and angle parameters .

- WinGX/ORTEP-3 : Used to visualize and validate molecular geometry, particularly for verifying hydrogen-bonding networks involving the carboxamide group .

- SIR97 : Employed in solving structures of simpler analogues (e.g., methoxy-substituted pyridines) via direct methods .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a benzodioxole moiety and a pyridine ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 359.44 g/mol. The compound's structure includes:

- Benzodioxole : Known for its neuroprotective effects.

- Pyridine : Often associated with various biological activities.

- Oxane Group : May enhance solubility and bioavailability.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- TRPM8 Modulation : This compound has been identified as a modulator of TRPM8 channels, which are involved in the sensation of cold and pain. Modulation of these channels suggests potential analgesic properties.

- Neuroprotective Effects : The presence of the benzodioxole structure is linked to neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, which may further support their use in pain management.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may include:

- Formation of the benzodioxole moiety.

- Coupling with the pyridine derivative.

- Introduction of the oxane group through etherification.

These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.